11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-(Furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a tricyclic heterocyclic compound featuring a fused bicyclo[6.4.0] core with an additional bridge between positions 2 and 6. The molecule contains three nitrogen atoms at positions 7, 8, and 11, with a furan-2-carbonyl substituent at position 11. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Key structural attributes:
- Core: A 12-membered tricyclic system (dodeca) with three nitrogen atoms (triaza).
- Substituent: A furan-2-carbonyl group, introducing oxygen-based electron-withdrawing character.
- Molecular formula: Estimated as C₁₄H₁₂N₃O₂ (exact synthesis-dependent).
Properties
IUPAC Name |
furan-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-5-2-8-19-13)16-6-7-17-12(9-16)10-3-1-4-11(10)15-17/h2,5,8H,1,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMODWRKHYXHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step organic reactions. One common method includes the cyclization of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hypochlorite.
Reduction: Reduction reactions may involve the use of hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the furan-2-carbonyl group, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: tert-butyl hypochlorite in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed reactions in the presence of phosphine ligands.
Major Products
The major products formed from these reactions include various substituted triazatricyclo derivatives and oxidized furan compounds .
Scientific Research Applications
11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and biofuels.
Mechanism of Action
The mechanism of action of 11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with various molecular targets. The furan-2-carbonyl group can participate in nucleophilic addition reactions, while the triazatricyclo structure can interact with biological macromolecules, potentially inhibiting their function .
Comparison with Similar Compounds
Structural Analogs and Key Parameters
The compound’s closest structural analog, reported by Enamine Ltd (2017), is 11-amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-pentaene-4-carboxamide hydrochloride . A comparative analysis is provided below:
Key Differences and Implications
Sulfur’s larger atomic radius could increase steric hindrance but improve lipophilicity .
In contrast, the Enamine compound’s carboxamide and cyclohexyl groups promote hydrogen bonding and hydrophobic interactions, respectively .
Synthetic Accessibility :
- The Enamine compound’s hydrochloride salt and carboxamide substituent suggest multistep synthesis involving amidation and salt formation. The target compound’s furan carbonyl group may require regioselective acylation, posing distinct synthetic challenges.
Research Findings and Hypotheses
- Electronic Properties : The furan substituent’s electron-withdrawing nature could reduce electron density at the triaza core, altering reactivity in cycloaddition or alkylation reactions compared to sulfur-containing analogs.
Biological Activity
The compound 11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene (CAS Number: 2034553-43-8) is a member of the triazatricyclo family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.2878 g/mol
- SMILES Notation : O=C(c1ccco1)N1CCn2c(C1)c1CCCc1n2
These properties suggest a complex structure that may interact with various biological targets.
Antiinflammatory Properties
Recent studies indicate that compounds similar to This compound exhibit significant anti-inflammatory effects through the inhibition of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component of the immune response, and its dysregulation is associated with various inflammatory diseases.
The proposed mechanism involves the modulation of cytokine release and the inhibition of caspase-1 activation, which leads to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Activity
There is emerging evidence that this compound may also exhibit anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic pathways.
Case Studies
- Study on Breast Cancer Cells :
- Study on Lung Cancer :
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties against both bacterial and fungal strains. The compound's efficacy was assessed using standard antimicrobial susceptibility testing methods.
Results Summary
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings indicate that This compound could serve as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes for 11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis of tricyclic azacompounds often involves multi-step condensation or cycloaddition reactions. For analogous systems, intermediates like dimine (I1) and linear-cyclic structures (C1/C2) form via sequential additions, as seen in hexaazatetracyclo derivatives . Key variables include:
- Temperature : Higher temperatures (e.g., 80–100°C) favor cyclization but may degrade thermally sensitive furan-carbonyl groups.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation but require anhydrous conditions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may hinder furan reactivity.
Data Table :
| Step | Reactants | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | Furan-2-carboxylic acid + diamine | RT, 24h | 45–50 | |
| 2 | Intermediate + cyclizing agent | 80°C, 6h | 30–35 |
Basic: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex tricyclic structures. For similar azabicyclo systems, SCXRD parameters include:
- Resolution : Mean C–C bond length precision ≤0.004 Å.
- Data-to-parameter ratio : ≥7:1 to ensure model reliability .
Complementary techniques: - NMR : ¹H/¹³C NMR to confirm proton environments (e.g., furan carbonyl at ~160 ppm).
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).
Advanced: What mechanistic insights explain potential side products during synthesis?
Methodological Answer:
Competing pathways in tricyclic systems often arise from:
- Incomplete cyclization : Linear intermediates (e.g., C1 in ) may persist if reaction time is insufficient .
- Furan ring opening : Acidic conditions or nucleophilic attack at the carbonyl group can degrade the furan moiety.
Mitigation Strategies : - Use protecting groups (e.g., silyl ethers) for the furan ring during cyclization.
- Monitor reaction progress via TLC or in situ IR to detect early-stage intermediates.
Advanced: How can environmental fate studies be designed to assess this compound’s persistence?
Methodological Answer:
Adopt a tiered approach from Project INCHEMBIOL ( ):
Laboratory studies :
- Hydrolysis : Expose to pH 3–9 buffers; analyze degradation via LC-MS.
- Photolysis : UV/Vis irradiation (λ = 254–365 nm) to simulate sunlight effects.
Ecotoxicology :
- Test acute/chronic toxicity on Daphnia magna or Aliivibrio fischeri (bioluminescence inhibition assay).
Field monitoring :
- Use passive samplers in water/soil to measure bioaccumulation potential.
Advanced: What computational methods predict the compound’s reactivity or binding properties?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density at the furan carbonyl group (reactive site) .
- Molecular docking : Screen against biological targets (e.g., enzymes with tricyclic-binding pockets) using AutoDock Vina.
Key Parameters :
| Property | Predicted Value | Method | Ref. |
|---|---|---|---|
| LogP | 1.91 | ChemAxon | |
| Polar Surface Area | 12.89 Ų | DFT |
Advanced: How should researchers address contradictions in reported spectral data or synthetic yields?
Methodological Answer:
Discrepancies often stem from:
- Impurity profiles : Use preparative HPLC to isolate pure fractions before characterization .
- Instrument calibration : Validate NMR/MS against certified standards (e.g., NIST reference materials).
- Reaction scalability : Pilot small-to-large scale syntheses (e.g., 0.1 mmol → 10 mmol) to identify batch-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
